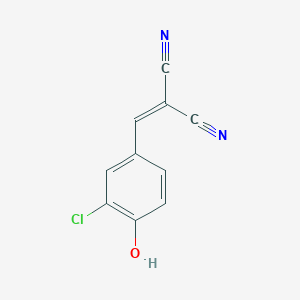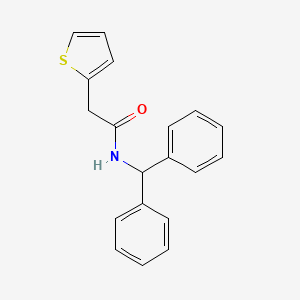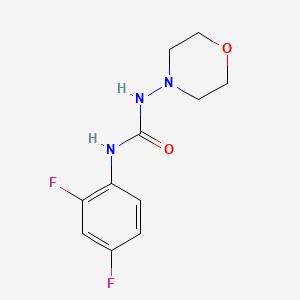
(3-Chloro-4-hydroxybenzylidene)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-4-hydroxybenzylidene)propanedinitrile is an organic compound with the molecular formula C10H5ClN2O It is a derivative of benzylidene malononitrile, characterized by the presence of a chloro and hydroxy group on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-hydroxybenzylidene)propanedinitrile typically involves the condensation of 3-chloro-4-hydroxybenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as piperidine or pyridine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chloro-4-hydroxybenzylidene)propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-chloro-4-hydroxybenzaldehyde.
Reduction: Formation of 3-chloro-4-hydroxybenzylamine.
Substitution: Formation of 3-substituted-4-hydroxybenzylidene derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Chloro-4-hydroxybenzylidene)propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (3-Chloro-4-hydroxybenzylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malononitrile: A simpler nitrile compound used as a building block in organic synthesis.
4-Hydroxybenzylidene derivatives: Compounds with similar structural features but different substituents on the benzene ring.
Uniqueness
(3-Chloro-4-hydroxybenzylidene)propanedinitrile is unique due to the presence of both chloro and hydroxy groups on the benzene ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
2-[(3-chloro-4-hydroxyphenyl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O/c11-9-4-7(1-2-10(9)14)3-8(5-12)6-13/h1-4,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUMTEZLEVUGOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C#N)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[2-(4-chlorophenoxy)acetyl]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B5861444.png)
![1-(4-fluorophenyl)-2-[(4-methyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5861459.png)

![N-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5861473.png)
![7H-benzo[e]perimidin-7-one](/img/structure/B5861479.png)
![N'-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-(PYRIDIN-2-YLSULFANYL)ACETOHYDRAZIDE](/img/structure/B5861492.png)
![2-chloro-4,5-difluoro-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5861518.png)
![4-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)ethylidene]-1-piperazinamine](/img/structure/B5861523.png)

![1-[2-(2,6-dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B5861542.png)


